molecular formula C13H11ClN2 B2377797 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile CAS No. 352549-28-1

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

Cat. No. B2377797
CAS RN: 352549-28-1
M. Wt: 230.7
InChI Key: SAEKWFLEYGZHHO-UHFFFAOYSA-N
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Description

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a nitrogen atom in its ring structure.

Mechanism of Action

The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition may lead to increased levels of neurotransmitters, resulting in potential therapeutic effects.
Biochemical and Physiological Effects:
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis (cell death) in cancer cells and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution must be exercised when handling and using the compound in lab experiments.

Future Directions

There are several future directions for the research on 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile. One potential direction is the development of new drugs based on the compound's structure and mechanism of action. Another direction is to investigate the compound's potential therapeutic effects against other diseases, including diabetes and cardiovascular diseases. Furthermore, the compound's potential toxicity and safety profile need to be further investigated to ensure its safe use in clinical settings.
Conclusion:
In conclusion, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a heterocyclic organic molecule that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of the compound has been optimized to achieve high yields and purity. The compound has potential therapeutic effects against various diseases, including cancer and neurodegenerative diseases, and its mechanism of action involves the inhibition of certain enzymes. However, caution must be exercised when handling and using the compound in lab experiments due to its potential toxicity. Further research is needed to explore the compound's potential applications and safety profile.

Synthesis Methods

The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile involves the reaction of 6-chloro-1H-indole-2-carbonitrile with cyclohexanone in the presence of a catalyst like p-toluenesulfonic acid. The reaction proceeds through a cyclization process to form the desired compound. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the development of new drugs. It has been shown to have potential therapeutic effects against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h4-6,8,16H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEKWFLEYGZHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

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